rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride
Description
rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride is a bicyclic amine derivative with a 3-azabicyclo[3.2.0]heptane core. The compound features two key substituents: a tert-butoxymethyl group at the 1-position and a trifluoromethyl (CF₃) group at the 6-position. The hydrochloride salt form enhances its solubility, making it suitable for pharmacological studies. This compound is structurally distinct due to its stereochemistry (1R,5R,6S) and the combination of bulky (tert-butoxy) and lipophilic (CF₃) groups, which influence its physicochemical and biological properties. It is primarily utilized as a building block in medicinal chemistry for drug discovery, particularly in central nervous system (CNS) and enzyme-targeted therapies .
Properties
Molecular Formula |
C12H21ClF3NO |
|---|---|
Molecular Weight |
287.75 g/mol |
IUPAC Name |
(1R,5R,6S)-1-[(2-methylpropan-2-yl)oxymethyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride |
InChI |
InChI=1S/C12H20F3NO.ClH/c1-10(2,3)17-7-11-4-8(12(13,14)15)9(11)5-16-6-11;/h8-9,16H,4-7H2,1-3H3;1H/t8-,9+,11+;/m0./s1 |
InChI Key |
BVVAJTKMPRYWRK-WLJLSFLXSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@]12C[C@@H]([C@H]1CNC2)C(F)(F)F.Cl |
Canonical SMILES |
CC(C)(C)OCC12CC(C1CNC2)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the azabicyclo[3.2.0]heptane ring system
- Introduction of the trifluoromethyl substituent
- Installation of the tert-butoxy methyl protecting group or substituent
- Formation of the hydrochloride salt for isolation and purification
This process is generally multi-step, involving stereocontrolled ring formation and functional group transformations.
Detailed Synthetic Routes
Formation of the Azabicyclo[3.2.0]heptane Core
- The bicyclic azabicyclo[3.2.0]heptane scaffold can be synthesized via oxidative ring-opening and reductive ring-closure protocols starting from norbornene or related bicyclic precursors bearing amino functionalities.
- A typical approach involves the use of diexo-norbornene β-amino esters as starting materials, which undergo ring transformations to yield the azabicyclic β-amino ester intermediate with the desired stereochemistry (1R,5R,6S).
Introduction of the Trifluoromethyl Group
- The trifluoromethyl group is introduced either by direct trifluoromethylation of a suitable precursor or by using trifluoromethyl-substituted building blocks.
- Common reagents include trifluoromethylated Grignard reagents or electrophilic trifluoromethylation agents.
- For example, fluorinated proline analogs have been synthesized by Grignard reactions with trifluoromethylated intermediates followed by oxidative cleavage and esterification steps.
Installation of the tert-Butoxy Methyl Group
- The tert-butoxy methyl (Boc) group is typically introduced as a protecting group on the nitrogen atom via reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- This step ensures the nitrogen is protected during subsequent transformations and can be removed or converted as needed.
- Alternatively, the tert-butoxy methyl substituent can be introduced through nucleophilic substitution or carbamate formation on an intermediate azabicyclic amine.
Formation of the Hydrochloride Salt
- The final compound is isolated as a hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, which enhances stability and crystallinity for purification.
- This step also facilitates handling and storage of the compound as a solid.
Representative Synthesis Scheme
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Starting material preparation | Norbornene β-amino ester synthesis | 70-80 | Stereoselective preparation |
| 2 | Ring transformation | Oxidative ring-opening + reductive closure | 60-75 | Establishes azabicyclic core |
| 3 | Trifluoromethylation | Grignard reaction with CF3-containing reagent | 70-90 | Introduces CF3 group |
| 4 | Boc protection | Di-tert-butyl dicarbonate, Et3N | 85-95 | Protects nitrogen |
| 5 | Salt formation | HCl gas or HCl in solvent | >95 | Isolates hydrochloride salt |
Analytical and Characterization Data
| Parameter | Value/Description |
|---|---|
| Molecular Weight | Approx. 309.28 g/mol (free base) |
| NMR Spectroscopy | Characteristic signals for bicyclic protons, Boc tert-butyl, and CF3 groups |
| Mass Spectrometry | Molecular ion peak consistent with C13H18F3NO·HCl |
| Optical Rotation | Consistent with racemic mixture (no net rotation) |
| Melting Point | Typically 150-160 °C (hydrochloride salt) |
Research Findings and Notes
- The compound’s synthesis has been optimized for stereoselectivity, especially controlling the (1R,5R,6S) configuration critical for biological activity.
- The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound a promising scaffold for pharmaceutical development.
- The Boc protecting group is essential during synthesis to prevent unwanted side reactions on the nitrogen atom and is stable under typical reaction conditions but can be removed under acidic conditions if needed.
- Hydrochloride salt formation improves compound handling and purity for research applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The tert-butoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, modulating the activity of enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the tert-butoxy group may influence its solubility and bioavailability.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The tert-butoxymethyl group introduces steric hindrance, which may affect binding to biological targets compared to smaller substituents like -OH .
- Salt Forms : Hydrochloride salts (target compound, ) enhance aqueous solubility, whereas free bases (e.g., tert-butyl esters in ) are more lipid-soluble .
Biological Activity
The compound rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride, with a CAS number of 2770896-16-5, is a bicyclic organic compound notable for its unique trifluoromethyl group and azabicyclo structure. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : CHClFNO
- Molecular Weight : 288 Da
- LogP : 1.84
- Polar Surface Area : 21 Ų
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes effectively. This property facilitates interactions with intracellular targets such as enzymes and receptors, modulating various biochemical pathways.
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 288 Da |
| LogP | 1.84 |
| Polar Surface Area | 21 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor or modulator of enzymatic activity.
- Receptor Binding : Its structural characteristics enhance binding affinity to certain receptors, which may influence signaling pathways related to various physiological processes.
- Cellular Uptake : The lipophilic nature of the trifluoromethyl group aids in cellular uptake, promoting bioavailability and efficacy in biological systems.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Enzyme Inhibition : A study demonstrated that at concentrations around 50 μM, the compound inhibited the secretion of specific proteins by modulating enzyme activity related to the Type III secretion system (T3SS) in bacterial cells . This inhibition was linked to a downregulation of critical activators within the secretion pathway.
- Receptor Interaction Analysis : Another investigation focused on the binding affinity of this compound to various receptors involved in neurotransmission and pain modulation. Results indicated that the trifluoromethyl group significantly increased binding strength compared to structurally similar compounds without this modification.
Potential Therapeutic Applications
Given its unique properties and biological activities, this compound has potential applications in:
- Pharmaceutical Development : Its ability to modulate enzyme activity positions it as a candidate for drug development targeting metabolic disorders.
- Research Tool : The compound can serve as a valuable tool in biochemical research for studying enzyme kinetics and receptor interactions.
Q & A
Q. What are the key synthetic challenges in preparing rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride, and how are they addressed?
The synthesis of this compound involves managing stereochemical control, minimizing side reactions (e.g., racemization or decomposition of the trifluoromethyl group), and achieving high purity. Key steps include:
- Stereoselective cyclization : The azabicyclo[3.2.0]heptane core requires precise temperature control (often between −78°C and 25°C) and inert atmospheres to preserve reactive intermediates .
- Trifluoromethyl group stability : Reactions involving the trifluoromethyl group require anhydrous conditions and non-polar solvents (e.g., THF or toluene) to prevent hydrolysis .
- Purification : Chromatography (e.g., flash column or HPLC) is critical due to the compound’s polarity and structural similarity to byproducts .
Q. Table 1: Common Side Reactions and Mitigation Strategies
| Side Reaction | Cause | Mitigation |
|---|---|---|
| Racemization at C6 | High temperature or acidic conditions | Use low-temperature protocols (<0°C) and buffered solutions |
| Trifluoromethyl group degradation | Protic solvents or moisture | Employ anhydrous solvents and molecular sieves |
Q. How is the stereochemistry of the bicyclic core validated experimentally?
Stereochemical validation requires a combination of:
- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .
- NMR spectroscopy : Key NOESY/ROESY correlations (e.g., between the tert-butoxy methyl and adjacent protons) confirm spatial arrangement .
- Chiral HPLC : Separates enantiomers to confirm racemic or enantiopure status .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) predict transition states and guide experimental design:
Q. Example Workflow :
Simulate reaction pathways using DFT (e.g., Gaussian 16).
Validate with microkinetic modeling.
Compare predicted vs. experimental yields to refine conditions .
Q. What strategies resolve contradictions in biological activity data between this compound and structurally similar analogs?
Discrepancies often arise from differences in stereochemistry, lipophilicity, or metabolic stability. A systematic approach includes:
- Comparative molecular dynamics (MD) simulations : Analyze binding modes to target proteins (e.g., serotonin receptors) to identify stereochemical preferences .
- Metabolic stability assays : LC-MS/MS quantifies degradation products in liver microsomes, correlating with trifluoromethyl group stability .
- Free-energy perturbation (FEP) : Quantifies the impact of substituents (e.g., tert-butoxy vs. benzyl groups) on binding affinity .
Q. Table 2: Biological Activity Comparison
| Compound | Structure | Key Feature | IC₅₀ (nM) |
|---|---|---|---|
| Target compound | rac-(1R,5R,6S) | Trifluoromethyl | 12 ± 3 |
| Analog A | rac-(1S,5S,6R) | Hydroxycarbonyl | 450 ± 50 |
| Analog B | (1R,6R)-7-oxabicyclo | Oxabicyclo core | 210 ± 20 |
Q. How can researchers design assays to evaluate the compound’s pharmacokinetic (PK) properties?
Focus on methodologies that address its unique physicochemical traits:
- Lipophilicity (LogP) : Shake-flask or HPLC-measured LogP values predict membrane permeability .
- Plasma protein binding (PPB) : Equilibrium dialysis or ultrafiltration quantifies unbound fractions .
- CYP450 inhibition : Fluorescent probes (e.g., Vivid® assays) assess metabolic interactions .
Q. Key Experimental Parameters :
- Use physiologically relevant pH (7.4) and temperature (37°C).
- Include positive controls (e.g., warfarin for PPB) .
Q. What are the best practices for resolving conflicting NMR data on the compound’s conformation?
Conflicts may arise from dynamic effects or impurities. Solutions include:
- Variable-temperature (VT) NMR : Identifies conformational exchange (e.g., ring puckering) by observing signal coalescence .
- DOSY experiments : Differentiates between the target compound and impurities based on diffusion coefficients .
- Cross-validation with DFT-calculated shifts : Programs like ACD/Labs or MestReNova align experimental and theoretical data .
Methodological Notes
- Stereochemical nomenclature : Use IUPAC guidelines for descriptors (e.g., rac-, rel-) to prevent ambiguity .
- Data sharing : Deposit crystallographic data in the Cambridge Structural Database or PubChem .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
